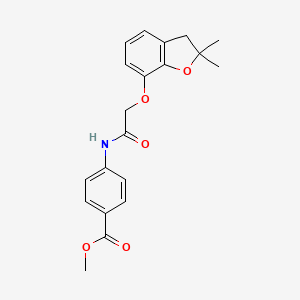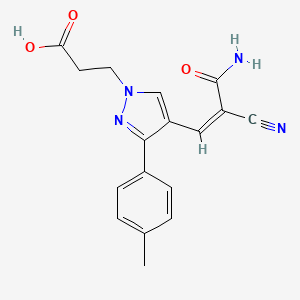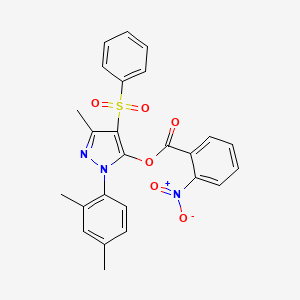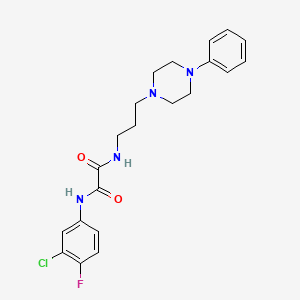
Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” is a chemical compound. It is a derivative of 2,3-Dihydro-2,2-dimethyl-7-benzofuranol, a 7-phenol metabolite formed during the hydrolysis of carbofuran .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2- ((2, 2-dimethyl-2, 3-dihydrobenzofuran- 7-yl) oxy) acetic acid with SOCl2 and a catalytic amount of DMF in anhydrous toluene .Molecular Structure Analysis
The molecular structure of this compound can be derived from its IUPAC name. It contains a benzofuran ring, which is a 5-membered oxygen heterocycle fused to a benzene ring . The benzofuran ring is substituted with two methyl groups at the 2-position, making it 2,2-dimethyl . The 7-position of the benzofuran ring is substituted with an oxyacetamido group, which is further substituted with a benzoate group.Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with Ti (OiPr) 4 or Zr (OEt) 4 to yield dimers . It can also be further elaborated via traditional transition-metal catalysed coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 454.7±45.0 °C and a predicted density of 1.202±0.06 g/cm3 . The pKa is predicted to be 14.11±0.40 .Scientific Research Applications
Organic Synthesis and Chemical Transformations This compound is also used in the development of new synthetic pathways and chemical transformations. For instance, it acts as a precursor in the innovative synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, highlighting its role in creating compounds with potential utility in material science and drug development (Gabriele et al., 2006).
Photoreactive Studies Its derivatives are studied for their photoreactivity, contributing valuable insights into photochemical processes. This research area explores the transformation of substances under light exposure, which is crucial for developing photoresists and other light-sensitive materials (Plíštil et al., 2006).
Bioactive Compound Synthesis Moreover, the compound's derivatives have been investigated for their biological activities, such as antiangiogenic properties. This aspect is particularly significant in the field of drug discovery, where the synthesis of new, bioactive molecules can lead to the development of novel therapeutics (Apers et al., 2002).
Insecticidal Activity Research Additionally, some benzofuran derivatives exhibit notable insecticidal properties, providing a foundation for developing new pest control agents. This research demonstrates the potential of methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate derivatives in agricultural sciences (Jackson et al., 1998).
Mechanism of Action
Target of Action
The compound “Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate” contains a 2,3-dihydrobenzofuran skeleton . Compounds with this skeleton have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as HIF-1, α-glucosidase, aldose reductase, 5-LOX, COX-2, NF-κβ, and the muscarinic M3 receptor .
Mode of Action
Compounds with a 2,3-dihydrobenzofuran skeleton often interact with their targets through the oxygen atom adjacent to the aromatic system .
Biochemical Pathways
Without specific studies on “this compound”, it’s hard to say which biochemical pathways it affects. Other 2,3-dihydrobenzofuran compounds have been found to affect a variety of pathways related to the diseases and targets mentioned above .
Result of Action
Other 2,3-dihydrobenzofuran compounds have been found to have antioxidant and/or cytoprotective properties, and insecticidal activity .
Properties
IUPAC Name |
methyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2)11-14-5-4-6-16(18(14)26-20)25-12-17(22)21-15-9-7-13(8-10-15)19(23)24-3/h4-10H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXUYQKLZVPDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Phenylsulfonyl)ethyl]thiomorpholine](/img/structure/B2559820.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2559823.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2559824.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559825.png)

![N-benzyl-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2559827.png)


![N-[2-(butan-2-yl)phenyl]prop-2-enamide](/img/structure/B2559834.png)
